molecular formula C22H32N2O6 B178004 (S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE CAS No. 195877-54-4

(S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE

Cat. No.: B178004
CAS No.: 195877-54-4
M. Wt: 420.5 g/mol
InChI Key: DETHWRBYCXAMSF-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE is a sophisticated chiral piperidine derivative designed for advanced medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for the development of novel sigma-1 (σ1) receptor ligands. The σ1 receptor is a promising therapeutic target involved in various neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases, as well as in oncology due to its overexpression in certain cancer cells . The molecular architecture of this reagent incorporates a 4-(2-aminoethyl)piperidine scaffold, which has been demonstrated to confer high σ1 receptor affinity and selectivity over the σ2 subtype in related analogues . The presence of the Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups on the piperidine and aminoethyl nitrogen atoms, respectively, provides orthogonal protection strategy, enabling selective deprotection and further functionalization to create diverse compound libraries for structure-activity relationship (SAR) studies . Research indicates that 1-methylpiperidine derivatives based on this core structure exhibit not only high σ1 receptor affinity but also significant antiproliferative effects in human cancer cell lines, such as androgen-negative prostate cancer (DU145) and non-small cell lung cancer (A427) cells . Furthermore, the piperidine ring in such compounds is recognized for its favorable influence on lipophilic ligand efficiency (LLE), helping to optimize the physicochemical properties of potential drug candidates for better pharmacokinetic profiles . As a building block, this enantiopure (S)-configured compound is also valuable in the synthesis of peptidomimetics and conformationally restricted amino acid derivatives, expanding its utility beyond receptor ligand discovery into areas such as peptide engineering and chemical biology .

Properties

IUPAC Name

tert-butyl 4-[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,23,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHWRBYCXAMSF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650676
Record name tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195877-54-4
Record name tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Starting Material Approach

A method described in patent CN103373953A involves using (S)-2-((Cbz-amino)pentane-1,5-diyl) dimethanesulfonate as a chiral precursor. This compound undergoes nucleophilic displacement with piperidine derivatives under controlled conditions:

  • Reaction Setup :

    • Dissolve (S)-2-((Cbz-amino)pentane-1,5-diyl) dimethanesulfonate (40.9 g, 0.1 mol) in acetonitrile (80 mL) and aqueous sodium hydroxide (80 mL).

    • React at 35–45°C for 6–13 hours, monitored by TLC for completion.

  • Workup :

    • Remove acetonitrile via rotary evaporation.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize with methyl tert-butyl ether/ethanol to yield (S)-3-(Cbz-amino)piperidine (11.8 g, 50.3% yield).

Key Data :

  • 1H-NMR (CDCl₃) : δ 1.87–1.93 (m, 2H), 2.00–2.04 (m, 2H), 2.61–2.81 (m, 3H), 3.00–3.06 (m, 1H), 3.66–3.71 (m, 1H), 5.05 (s, 2H), 5.28 (brs, 1H), 7.25–7.32 (m, 5H).

  • MS (ESI) : m/z 235.1 [M+1].

This intermediate is subsequently Boc-protected at the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base, achieving >95% purity after recrystallization.

Boc Protection Followed by Side-Chain Elaboration

A complementary strategy from CN104628627A focuses on synthesizing 1-Boc-4-aminopiperidine as a precursor:

  • Boc Protection of Piperidine :

    • React 4-piperidinecarboxamide (50 g) with Boc₂O (80 g) in water/triethylamine at 25°C for 10 hours.

    • Acidify to pH 6–7, extract with dichloromethane, and recrystallize with acetone to yield 1-Boc-4-piperidinecarboxamide (75 g, 95% purity).

  • Hofmann Degradation :

    • Treat 1-Boc-4-piperidinecarboxamide (50 g) with bromine (80 g) in 40% NaOH at reflux for 5 hours.

    • Acidify to pH 5–6, extract with chloroform, and recrystallize with petroleum ether to obtain 1-Boc-4-aminopiperidine (45 g, 98% purity).

The aminopiperidine intermediate is then functionalized with the Cbz-amino-methoxycarbonyl-ethyl side chain via Michael addition or alkylation, though specific details require extrapolation from analogous procedures.

Stereochemical Resolution and Optimization

Achieving the (S)-configuration is critical for biological activity. Patent CN103373953A resolves stereochemistry early by using enantiomerically pure dimethanesulfonate precursors. Alternative approaches employ chiral auxiliaries or enzymatic resolution, though these are less documented for this specific compound.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Chiral Precursor50.3%>98%Direct stereochemical controlModerate yield, multi-step recrystallization
Boc Protection90.3%>95%High-yield Boc installationRequires Hofmann degradation for amine
Side-Chain AlkylationN/AN/AModular functionalizationLimited specificity in alkylation steps

Reaction Condition Optimization

  • Temperature Control : Reactions involving Boc or Cbz groups are conducted below 50°C to prevent decomposition.

  • Solvent Selection : Acetonitrile and ethyl acetate are preferred for polar intermediates, while dichloromethane facilitates Boc protection.

  • Catalytic Systems : Triethylamine is routinely used to scavenge HBr during alkylation, improving reaction efficiency.

Analytical Characterization

Critical for verifying structure and purity:

  • NMR Spectroscopy : Distinct peaks for Boc (δ 1.4 ppm, singlet) and Cbz (δ 5.05 ppm, singlet) groups.

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks matching theoretical masses.

  • Melting Point : Pure (S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE exhibits a sharp melting point near 51°C.

Industrial Scalability Considerations

  • Cost Efficiency : Boc₂O and Cbz-Cl are commercially available but contribute significantly to raw material costs.

  • Waste Management : Bromine and sodium hydroxide in Hofmann degradation require neutralization protocols.

  • Process Safety : Exothermic reactions (e.g., Boc protection) demand controlled addition rates and cooling .

Chemical Reactions Analysis

Deprotection Reactions

Protective group removal is critical for subsequent functionalization:

Boc Group Cleavage

  • Conditions : Trifluoroacetic acid (TFA) in dichlorin methane (DCM) (30% v/v) efficiently removes the Boc group to yield a free amine .
  • Mechanism : Acidic hydrolysis via carbocation intermediate formation .

Cbz Group Removal

  • Catalytic Hydrogenation : H<sub>2</sub>/Pd-C in ethanol selectively cleaves the benzyloxycarbonyl group without affecting Boc or methoxycarbonyl functionalities .
  • Alternative : Liquid ammonia/morpholine systems under reflux .

Nucleophilic Substitution at Methoxycarbonyl

The methoxycarbonyl group undergoes nucleophilic displacement under basic conditions:

Reagent Product Yield Conditions
4-Boc-aminopiperidine2-[(Boc-amino)piperidinyl]propanoates74–84%TEA, DCM, −50°C
Ethyl L-phenylalaninateN-Boc-dipeptides with piperidine48–81%TEA, DCM, room temperature

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, with inversion of configuration at the chiral center adjacent to the methoxycarbonyl group .

Hydrolysis Reactions

Controlled hydrolysis modifies ester functionalities:

  • Basic Hydrolysis : NaOH/MeOH converts methoxycarbonyl to carboxylic acid at 60°C.
  • Selectivity : Boc and Cbz groups remain intact under these conditions .

Stereochemical Transformations

The (S)-configuration influences reactivity:

  • Chiral Retention : Nucleophilic substitutions preserve stereochemistry when using enantiopure triflate esters .
  • Rotamer Equilibria : Boc and Cbz groups stabilize anti-rotamers via intramolecular H-bonding, affecting reaction pathways .

Comparative Reactivity Table

Functional Group Reaction Type Key Reagents Applications
BocAcidic deprotectionTFA/DCMAmine liberation for coupling
CbzCatalytic hydrogenationH<sub>2</sub>/Pd-CSelective amine exposure
MethoxycarbonylNucleophilic substitutionAmines, TEAPeptide backbone elongation

Stability Considerations

  • Thermal Stability : Boc and Cbz groups resist degradation below 150°C .
  • Solvent Compatibility : Stable in DCM, THF, and acetonitrile but prone to hydrolysis in aqueous alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds
(S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE serves as a precursor in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. Its piperidine ring structure is crucial for mimicking neurotransmitter systems, making it a valuable scaffold in drug design.

2. Protective Group in Peptide Synthesis
The benzyloxycarbonyl (Cbz) group is widely used for protecting amino groups during peptide synthesis. This compound can be utilized to introduce Cbz-protected amino acids into peptide chains, allowing for selective deprotection and functionalization in multi-step synthetic routes .

Organic Synthesis Applications

1. Catalytic Reactions
This compound can participate in catalytic reactions involving palladium or nickel catalysts, which are essential for forming carbon-nitrogen bonds. Such reactions are pivotal in synthesizing complex amines and amides from simpler precursors, enhancing the efficiency of organic synthesis .

2. Synthesis of Guanidines
this compound can be converted into guanidines through reactions with isothiocyanates or thioureas. These transformations are significant in developing compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents .

Case Study 1: Development of Antidepressants

Research has demonstrated that derivatives of this compound exhibit activity against serotonin receptors, indicating potential as antidepressants. A study synthesizing various derivatives showed enhanced binding affinity to serotonin receptors when modified at specific positions on the piperidine ring .

Case Study 2: Anticancer Agents

Another study focused on the modification of this compound to create compounds that inhibit tumor growth by targeting specific pathways involved in cancer progression. The synthesized compounds displayed promising cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .

Summary Table of Applications

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistrySynthesis of bioactive compoundsPotential for treating neurological disorders
Organic SynthesisProtective group in peptide synthesisEnables selective deprotection
Catalytic ReactionsFormation of carbon-nitrogen bondsEnhanced efficiency in synthesizing amines
Guanidine SynthesisConversion into guanidinesDevelopment of therapeutics
Antidepressant ResearchDerivatives targeting serotonin receptorsEnhanced binding affinity
Anticancer ResearchInhibition of tumor growthPromising cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of (S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of piperidine-based S1R ligands. Key analogues include derivatives with variations in the piperidine substituents, such as phenylbutyl groups or other hydrophobic/aryl moieties. Below is a comparative analysis based on docking studies, substituent effects, and pharmacophore compatibility.

Key Findings from Docking Studies

Evidence from molecular docking experiments highlights the role of substituent size, orientation, and interactions with residue Glu172 in the S1R binding pocket. For example:

  • Compounds with RMSD >2.5 Å (e.g., compounds 11, 57, 60(S), 77): These feature a 1-(3-phenylbutyl)piperidine group displaced toward helices α4/α5 but retain salt-bridge interactions with Glu172 .
  • Compounds with RMSD >4.0 Å (e.g., compounds 37, 62(S), 66(S), 75, 76): Larger hydrophobic substituents at position 4 reorient the piperidine group opposite to the reference compound RC-33 while maintaining Glu172 interactions .

Data Table: Comparative Analysis

Compound Name Position 4 Substituent RMSD (Å) Key Interactions Hydrophobicity Orientation Relative to RC-33
(S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE CBZ-amino, methoxycarbonyl ethyl N/A* Salt bridge with Glu172 Moderate Hypothesized: Intermediate
Compound 62(S) Bulky hydrophobic group >4.0 Salt bridge with Glu172 High Opposite
RC-33 (Reference) 1-(3-phenylbutyl)piperidine 0.0 Salt bridge with Glu172 High Reference

*Direct RMSD data for the target compound is unavailable in the provided evidence; values are inferred from structural analogues.

Substituent Effects on Binding

  • Hydrophobic Cavity Adaptation: Larger hydrophobic groups (e.g., in compounds 62(S) and 66(S)) occupy the cavity near helices α4/α5 more effectively when oriented opposite to RC-33 .
  • Steric and Electronic Factors: The methoxycarbonyl group introduces polarity, which may reduce off-target interactions compared to purely hydrophobic analogues. However, this could also lower binding affinity if the cavity favors nonpolar groups.
  • Stereochemical Influence : The (S)-configuration ensures optimal spatial alignment with Glu172, a conserved interaction across S1R ligands .

Pharmacophore Compatibility

All compared compounds align with the S1R pharmacophore model, which prioritizes:

A salt bridge with Glu172.

Hydrophobic interactions near helices α4/α3.

A piperidine scaffold for rigidity. The target compound satisfies these criteria but may exhibit unique kinetic properties due to its BOC and methoxycarbonyl groups.

Biological Activity

(S)-1-BOC-4-(2-CBZ-amino-2-methoxycarbonyl-ethyl)piperidine, with the CAS number 195877-54-4, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a carbobenzyloxy (CBZ) amino acid moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C22H32N2O6
  • Molecular Weight : 416.51 g/mol
  • Structure : The compound's structure includes a piperidine ring, which is significant in many biological activities due to its ability to interact with various receptors and enzymes.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor of certain enzymes and its effects on cellular systems.

Enzyme Inhibition

Recent studies have focused on the compound's inhibitory effects against specific targets:

  • CTP Synthetase : The compound has shown promise as a potential inhibitor of CTP synthetase (CTPS), an enzyme involved in nucleotide metabolism. Inhibitors of CTPS can be valuable in developing anti-trypanosomal agents, particularly against Trypanosoma brucei .
    • IC50 Values : Related compounds have demonstrated varying degrees of potency, with some derivatives exhibiting IC50 values in the low micromolar range, indicating effective inhibition .

Cellular Activity

The cytotoxic effects of this compound on different cell lines have also been explored:

  • Anti-trypanosomal Activity : The compound's derivatives have been tested for their ability to inhibit the growth of T. b. brucei, with some showing significant activity .
    • EC50 Values : For instance, related compounds have exhibited EC50 values ranging from 0.038 μM to 3.4 μM, highlighting their potential as therapeutic agents against trypanosomiasis .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing drug candidates:

  • Substituents on the piperidine ring and modifications to the amino acid side chain significantly affect the inhibitory potency against target enzymes.
  • For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability, which are critical factors in drug design .

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of related compounds, providing insights into their biological activities:

CompoundTargetIC50/EC50Notes
AcivicinCTPS0.043 μMMore potent than Br-Acivicin; significant anti-trypanosomal activity observed.
Br-AcivicinCTPS0.13 μMEstablished benchmark for comparison; effective against mammalian cells at higher concentrations.
(S)-1-Boc derivativeCTPSTBDPotentially effective; further studies required to establish potency.

Q & A

Basic Research Questions

Q. How can the synthesis of (S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE be optimized to improve yield and enantiomeric purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalyst loading (e.g., palladium-based catalysts for coupling reactions). Use chiral auxiliaries or enantioselective catalysts to enhance stereochemical control. Monitor reaction progress via TLC or HPLC with chiral columns. For Boc/CBz deprotection, employ trifluoroacetic acid (TFA) in a controlled inert atmosphere to minimize side reactions .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) for preliminary purification. For enantiomer separation, employ preparative HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns). Recrystallization in ethanol/water mixtures (70:30 v/v) can further enhance purity. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of the compound be confirmed after synthesis?

  • Methodological Answer : Perform ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., BOC and CBz protecting groups). Use HRMS to confirm molecular weight (exact mass ~432.1388 g/mol for related analogs) . FT-IR spectroscopy can identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Advanced Research Questions

Q. What computational strategies predict the pharmacokinetic properties (ADMET) of this compound?

  • Methodological Answer : Utilize QSAR models in ADMET Predictor™ or MedChem Designer™ to evaluate parameters like logP (lipophilicity), plasma protein binding, and CYP450 inhibition. Molecular docking studies (AutoDock Vina) can assess interactions with biological targets. Prioritize analogs with logP <5 and high blood-brain barrier permeability scores for CNS-targeted applications .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

  • Methodological Answer : Implement asymmetric catalysis (e.g., chiral palladium complexes) and monitor enantiomeric excess (ee) via chiral HPLC. Use dynamic kinetic resolution (DKR) for racemization-prone intermediates. Optimize crystallization conditions to favor the desired enantiomer .

Q. What experimental approaches resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products (e.g., Boc-deprotected analogs) under inert (argon) vs. ambient atmospheres. Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. How does solvent choice impact the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. Test solvent effects using kinetic studies (NMR or LC-MS monitoring). For example, DCM minimizes solvolysis, while THF balances reactivity and stability in SN2 mechanisms .

Critical Considerations

  • Contradictory Data : Discrepancies in stability may arise from trace moisture or light exposure. Always store the compound at –20°C in amber vials under argon .
  • Biological Activity : Preliminary microbial screening (e.g., against Gram-positive bacteria) should follow CLSI guidelines, using serial dilution assays to determine MIC values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.